molecular formula C17H10ClN3S B2650170 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile CAS No. 477886-64-9

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile

Cat. No. B2650170
M. Wt: 323.8
InChI Key: BLISLRCYCVBVKI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothiophene group, a pyridine group, and a nitrile group . The benzothiophene group is a type of heterocyclic compound that consists of a benzene ring fused to a thiophene ring . The pyridine group is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The nitrile group consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiophene and pyridine groups are aromatic and planar, while the nitrile group is linear .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzothiophenes can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiophene derivatives have a high degree of aromaticity and stability . They are often solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocycles : One study focused on the preparation of nitrogen-bridged heterocycles, demonstrating the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates via reactions of various pyridinio[(thiocarbonyl)methylide]s. These derivatives underwent thermolysis to yield thiazole derivatives, indicating the compound's utility in synthesizing complex organic structures (Kakehi et al., 1994).

  • Characterization and Bioactivity : Another study described the synthesis and characterization of polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives. These compounds were evaluated for their antibacterial activity, showcasing the potential pharmaceutical applications of related chemical structures (Elassar, 2012).

Applications in Materials Science

  • Conducting Polymers : Research into conducting polymers derived from low oxidation potential monomers, including those based on pyrrole, highlights the application of such compounds in the development of new materials with potential electronic uses. This study underscores the diverse applications of these compounds beyond traditional pharmaceutical contexts (Sotzing et al., 1996).

Pharmaceutical Applications

  • Antimicrobial Activity : Several compounds synthesized from structures related to "4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile" demonstrated potent antimicrobial activities. For example, new quinazolinone derivatives exhibited significant antibacterial and antifungal properties, highlighting their potential in addressing infectious diseases (Naganagowda & Petsom, 2011).

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound would depend on its applications. Benzothiophene derivatives are of interest in medicinal chemistry and materials science, so potential research directions could include the development of new synthetic methods, the exploration of new reactions, or the design of new drug molecules .

properties

IUPAC Name

4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLISLRCYCVBVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile

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